molecular formula C10H5Cl2N5 B135091 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile CAS No. 146887-21-0

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

Cat. No.: B135091
CAS No.: 146887-21-0
M. Wt: 266.08 g/mol
InChI Key: AUFWCRWUKLWVCY-UHFFFAOYSA-N
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Description

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile is a chemical compound with the molecular formula C10H5Cl2N5. It is a derivative of 1,3,5-triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-aminobenzonitrile. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or water. The reaction conditions often involve heating the mixture to temperatures between 70-80°C to facilitate the substitution of chlorine atoms by the amino group .

Chemical Reactions Analysis

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its function and leading to bacterial cell death.

Comparison with Similar Compounds

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields.

Properties

IUPAC Name

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N5/c11-8-15-9(12)17-10(16-8)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFWCRWUKLWVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379025
Record name 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146887-21-0
Record name 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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